(4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
(4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2/c1-11-16(17(23)24-10-12-2-6-14(19)7-3-12)20-21-22(11)15-8-4-13(18)5-9-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDECVMIPDAYLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the carboxylate group: This step often involves esterification reactions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Triazoles have emerged as pivotal structures in the development of anticancer agents. The compound has shown promise as an inhibitor of carbonic anhydrases (CAs), which are enzymes that play a crucial role in tumor growth and metastasis. Studies indicate that derivatives of triazoles exhibit selective inhibition against tumor-associated isoforms such as hCA IX and hCA XII, making them potential candidates for cancer therapy .
Antimicrobial Properties
Research has demonstrated that triazole derivatives possess significant antibacterial and antifungal activities. The incorporation of halogen substituents like bromine and chlorine enhances the biological activity of these compounds. For instance, (4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may exhibit enhanced antimicrobial properties due to its structural features, which facilitate interaction with microbial targets .
Anti-inflammatory Effects
The triazole moiety is also recognized for its anti-inflammatory properties. Compounds containing this scaffold can modulate inflammatory pathways, making them useful in treating conditions such as arthritis and other inflammatory diseases. The specific compound's ability to inhibit inflammatory mediators could be explored further for therapeutic applications .
Agricultural Applications
Fungicides
The triazole class is widely used in agriculture as fungicides. The compound's structure suggests potential efficacy against various plant pathogens, particularly in crops susceptible to fungal infections. Its application could help in developing safer and more effective agricultural chemicals that minimize environmental impact while maximizing crop yield .
Herbicides
Research into the herbicidal potential of triazole derivatives indicates that they can disrupt plant growth by inhibiting specific biosynthetic pathways. The compound's unique structure may provide a basis for developing novel herbicides with selective action against weeds while being safe for crops .
Material Science Applications
Polymer Chemistry
The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties. The compound can serve as a building block for synthesizing advanced materials with tailored properties for applications ranging from coatings to biomedical devices. Its ability to form stable linkages within polymer matrices could lead to innovations in material design .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Abdel-Wahab et al., 2017 | Synthesized various triazole derivatives exhibiting anticancer activity | Highlighted the potential of triazoles in cancer therapy |
| El-Hiti et al., 2018 | Investigated the crystal structure of related triazole compounds | Provided insights into structural modifications for enhanced activity |
| Recent Research (2024) | Explored dual triazole moieties as inhibitors of carbonic anhydrases | Suggested new avenues for drug development targeting cancer |
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, making it effective against cancer cells.
Comparison with Similar Compounds
Bromo vs. Chloro Substituents
highlights isostructural chloro (compound 4) and bromo (compound 5) derivatives of a related triazole-thiazole hybrid. Key differences include:
- Steric and Electronic Effects: Bromine’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) increases steric bulk, while its lower electronegativity (Br: 2.96 vs. Cl: 3.16) alters electron distribution.
Functional Group Variations: Ester vs. Amide
The compound in , 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, replaces the carboxylate ester with a carboxamide group. Key comparisons include:
- Solubility : The amide group’s hydrogen-bonding capacity increases aqueous solubility compared to the ester, which is more lipophilic.
- Stability : Esters are prone to hydrolysis under acidic/basic conditions, whereas amides are more stable, impacting pharmacokinetics .
Pyrazole vs. Triazole Cores
describes a pyrazole-based compound with a 4-chlorophenyl group. Compared to triazoles:
- Aromaticity and Reactivity : Pyrazoles are 6π-electron aromatic systems, while 1,2,3-triazoles exhibit partial aromaticity. This affects their metabolic stability and interaction with biological targets.
- Halogen Interactions : Both compounds utilize Cl for halogen bonding, but the triazole’s smaller ring size may allow tighter binding in therapeutic applications .
Crystallographic and Spectroscopic Comparisons
- X-ray Data : Tools like SHELXL and ORTEP (–7) reveal that brominated analogues often exhibit longer C–Br bond lengths (~1.90 Å) compared to C–Cl (~1.76 Å), influencing molecular conformation .
- NMR Shifts : In , ¹H-NMR of halogenated compounds shows deshielding effects. For example, the 4-bromophenyl group in the target compound would produce distinct aromatic proton shifts compared to chloro analogues (e.g., δ 7.4–7.6 ppm for Br vs. δ 7.2–7.4 ppm for Cl) .
Data Tables
Table 1: Structural and Functional Comparisons
| Compound | Core Structure | Halogen Substituents | Functional Group | Key Property |
|---|---|---|---|---|
| Target Compound | Triazole | Cl, Br | Ester | High lipophilicity, moderate stability |
| 1-(4-Bromobenzyl)-5-methyl-...amide | Triazole | Br | Amide | Enhanced solubility, stability |
| 4-(4-Chlorophenyl)-2-(5-...thiazole | Thiazole | Cl, F | Thiazole | Antimicrobial activity |
Table 2: Spectroscopic Data
| Compound | ¹H-NMR (Aromatic Region, ppm) | ¹³C-NMR (Carbonyl, ppm) |
|---|---|---|
| Target Compound | 7.45–7.65 (Br), 7.30–7.50 (Cl) | 165.2 (ester C=O) |
| 1-(4-Bromobenzyl)-5-methyl-...amide | 7.40–7.60 (Br) | 168.5 (amide C=O) |
Biological Activity
The compound (4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate , a member of the triazole family, exhibits significant biological activity. Triazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a triazole ring, which is crucial for its biological activity. The compound's synthesis typically involves the reaction of various aromatic precursors under controlled conditions to yield high-purity products.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole moiety have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . The specific compound under discussion demonstrated a significant reduction in nitric oxide (NO) production and reactive oxygen species (ROS), indicating its potential as an anti-inflammatory agent.
2. Anticancer Activity
Triazole derivatives are also recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, derivatives similar to this compound exhibited IC50 values ranging from 1.61 to 2.18 µM against different cancer cell lines . The presence of electron-withdrawing groups such as chlorine and bromine on the phenyl rings enhances its activity by stabilizing the triazole structure and facilitating interactions with biological targets.
3. Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented. Compounds like this one have shown effectiveness against various bacterial strains, attributed to their ability to disrupt microbial cell wall synthesis or function . The mechanism often involves interference with nucleic acid synthesis or protein function.
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of triazole derivatives, including our compound, demonstrated that it significantly inhibited COX-2 activity with an IC50 value of 2.6 µM while maintaining a favorable selectivity ratio over COX-1 . This selectivity is crucial for developing anti-inflammatory drugs with reduced side effects.
Case Study 2: Anticancer Efficacy
In vitro tests on human cancer cell lines revealed that the compound exhibited potent cytotoxicity with an IC50 value below that of conventional chemotherapeutics like doxorubicin . Molecular dynamics simulations indicated strong binding interactions with target proteins involved in cancer cell proliferation.
Data Tables
| Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|
| COX-2 Inhibition | 2.6 | Enzyme inhibition |
| Cytotoxicity | <1.98 | Disruption of cell proliferation |
| Antimicrobial Activity | Variable | Disruption of microbial cell functions |
Q & A
Q. What are the recommended synthetic routes for (4-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?
The compound can be synthesized via a multi-step protocol:
Cyclization : React substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the 1,2,3-triazole core .
Esterification : Couple the triazole-carboxylic acid intermediate with (4-chlorophenyl)methanol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Characterization : Confirm purity and structure via IR spectroscopy (C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.5 ppm) .
Q. How can the molecular structure of this compound be confirmed via X-ray crystallography?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ the SHELX suite (e.g., SHELXD for phase determination, SHELXL for refinement) .
- Visualization : Generate anisotropic displacement ellipsoid plots using ORTEP-3 or WinGX .
- Validation : Check refinement statistics (e.g., R-factor < 0.05, wR₂ < 0.15) and geometric parameters (bond lengths/angles within 3σ of expected values) .
Advanced Research Questions
Q. How can contradictions in crystallographic refinement data be resolved?
- Data Quality : Ensure high-resolution data (d-spacing < 1.0 Å) and completeness > 95%.
- Model Adjustments : Use SHELXL’s TWIN and BASF commands to address twinning or disorder .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis .
- Example : In similar triazole derivatives, hydrogen bonding discrepancies were resolved by re-refining thermal parameters and validating with Hirshfeld surface analysis .
Q. What methodologies optimize reaction yields in triazole synthesis?
- Catalyst Screening : Test Cu(I)- or Ru-based catalysts for regioselective 1,2,3-triazole formation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene).
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hrs conventionally) .
| Condition | Yield (%) | Regioselectivity |
|---|---|---|
| CuI, DMF, 80°C | 78 | 1,4-disubstituted |
| Ru(PPh₃)₃Cl₂, toluene | 65 | 1,5-disubstituted |
Q. How do intermolecular interactions influence the compound’s crystallographic packing?
- Hydrogen Bonding : Analyze C–H···O/N interactions using Mercury or CrystalExplorer.
- π-π Stacking : Measure centroid distances between aromatic rings (typically 3.5–4.0 Å) .
- Halogen Interactions : Bromine and chlorine atoms may participate in C–Br···π or Cl···Cl contacts .
- Example : In 4-(4-bromophenyl)triazole derivatives, C–H···O bonds stabilize a herringbone packing motif .
Q. What computational approaches predict the compound’s pharmacological activity?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., carbonic anhydrase, HDACs).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
- ADMET Prediction : Employ SwissADME or pkCSM to evaluate bioavailability and toxicity .
Q. How is the compound evaluated for enzyme inhibitory activity?
Q. How is regioselectivity ensured during triazole ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
